N-(3-aminopropyl)-4-methylbenzenesulfonamide synthesis and characterization
N-(3-aminopropyl)-4-methylbenzenesulfonamide synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of N-(3-aminopropyl)-4-methylbenzenesulfonamide
Abstract
This technical guide provides a comprehensive overview of the synthesis and structural characterization of N-(3-aminopropyl)-4-methylbenzenesulfonamide, a primary sulfonamide with potential applications in medicinal chemistry and materials science. As a bifunctional molecule, featuring both a primary amine and a sulfonamide group, it serves as a valuable building block for more complex molecular architectures. This document details a robust synthetic protocol, purification strategies, and in-depth analysis using modern spectroscopic techniques. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource.
Synthesis Strategy and Rationale
The synthesis of N-(3-aminopropyl)-4-methylbenzenesulfonamide is most effectively achieved through the nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride, TsCl) and 1,3-diaminopropane.
Reaction Principle: The core of this synthesis is the high reactivity of the sulfonyl chloride functional group towards nucleophilic attack by an amine. One of the primary amino groups of 1,3-diaminopropane acts as the nucleophile, attacking the electrophilic sulfur atom of TsCl. This results in the displacement of the chloride leaving group and the formation of a stable sulfur-nitrogen bond.
Causality in Experimental Design:
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Control of Selectivity: A key challenge in this reaction is preventing the di-sulfonylation of 1,3-diaminopropane. To favor the formation of the desired mono-sulfonated product, a significant excess of 1,3-diaminopropane is used.[1] This ensures that the concentration of the diamine is much higher than that of the initially formed product, making it statistically more likely for the sulfonyl chloride to react with a molecule of the starting diamine rather than the less nucleophilic amino group of the product.
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In-Situ Base: The reaction generates one equivalent of hydrochloric acid (HCl). This acid can protonate the amino groups of both the reactant and product, rendering them non-nucleophilic and halting the reaction. The excess 1,3-diaminopropane advantageously serves as an in-situ base to neutralize the generated HCl, driving the reaction to completion.[2]
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Solvent Choice: A polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. These solvents effectively dissolve the reactants without participating in the reaction.
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Temperature Control: The initial addition of 4-methylbenzenesulfonyl chloride is performed at a reduced temperature (0 °C). This is a critical step to manage the exothermic nature of the reaction, preventing uncontrolled side reactions and ensuring a higher yield of the desired product.
Detailed Experimental Protocol
Materials:
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1,3-Diaminopropane (≥99%)
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4-Methylbenzenesulfonyl chloride (TsCl, ≥98%)
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Dichloromethane (DCM, anhydrous)
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Hydrochloric acid (1 M aq.)
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Sodium hydroxide (2 M aq.)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1,3-diaminopropane (5.0 g, 67.5 mmol, 5 equivalents) in 100 mL of anhydrous dichloromethane.
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Cool the solution to 0 °C in an ice-water bath.
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Slowly add a solution of 4-methylbenzenesulfonyl chloride (2.57 g, 13.5 mmol, 1 equivalent) in 25 mL of anhydrous dichloromethane to the stirred diamine solution over 30 minutes using a dropping funnel. A white precipitate will form.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting TsCl is consumed.
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Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess 1,3-diaminopropane. The product will also be protonated and move into the aqueous layer.
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Combine the acidic aqueous layers and cool to 0 °C. Carefully basify the solution by adding 2 M NaOH dropwise with stirring until the pH is >12.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or a low-melting solid. Further purification can be achieved by column chromatography if necessary.
Synthesis and Workup Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of the target compound.
Structural Characterization
The identity and purity of the synthesized N-(3-aminopropyl)-4-methylbenzenesulfonamide must be confirmed through a combination of spectroscopic methods. The molecular formula is C₁₀H₁₆N₂O₂S, with a molecular weight of 228.31 g/mol .[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.
¹H NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.
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Aromatic Protons: The p-substituted benzene ring will show two distinct signals, each integrating to 2 protons. These will appear as doublets due to coupling with their ortho neighbors, typically in the range of δ 7.3-7.8 ppm.[5]
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Methylene Protons (CH₂): Three distinct methylene groups are expected. The CH₂ group adjacent to the sulfonamide nitrogen (N-CH₂) will appear as a triplet around δ 2.9-3.1 ppm. The CH₂ group adjacent to the primary amine (N-CH₂) will be a triplet around δ 2.7-2.9 ppm. The central CH₂ group will be a quintet (or multiplet) around δ 1.6-1.8 ppm.
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Amine and Sulfonamide Protons (NH, NH₂): The signals for the N-H protons can be broad and their chemical shifts are concentration-dependent. The primary amine (NH₂) protons typically appear as a broad singlet around δ 1.5-2.5 ppm, integrating to 2 protons. The sulfonamide (NH) proton appears as a triplet (due to coupling with the adjacent CH₂) around δ 5.0-5.5 ppm.
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Methyl Protons (CH₃): The methyl group on the aromatic ring will appear as a sharp singlet, integrating to 3 protons, at approximately δ 2.4 ppm.[6]
¹³C NMR Analysis: The carbon NMR spectrum confirms the carbon framework of the molecule.
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Aromatic Carbons: Four signals are expected for the aromatic carbons, two for the protonated carbons and two for the quaternary carbons.
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Aliphatic Carbons: Three signals corresponding to the three methylene carbons of the propyl chain.
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Methyl Carbon: One signal for the methyl carbon of the tosyl group.
| ¹H NMR Data (Predicted, CDCl₃) | ¹³C NMR Data (Predicted, CDCl₃) |
| Chemical Shift (δ, ppm) | Assignment |
| 7.75 (d, 2H) | Ar-H (ortho to SO₂) |
| 7.32 (d, 2H) | Ar-H (ortho to CH₃) |
| ~5.2 (t, 1H) | SO₂-NH |
| 2.95 (t, 2H) | SO₂-NH-CH₂ |
| 2.78 (t, 2H) | CH₂-NH₂ |
| ~2.0 (br s, 2H) | NH₂ |
| 1.70 (quint, 2H) | -CH₂-CH₂-CH₂- |
| 2.43 (s, 3H) | Ar-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[7]
| IR Data (Predicted) | |
| Frequency (cm⁻¹) | Vibrational Mode |
| 3350-3250 (m, two bands) | N-H stretch |
| ~3280 (m) | N-H stretch |
| 3050-3030 (w) | C-H stretch |
| 2960-2850 (m) | C-H stretch |
| ~1600 (w) | C=C stretch |
| 1330-1310 (s) | Asymmetric S=O stretch |
| 1160-1140 (s) | Symmetric S=O stretch |
The presence of strong absorption bands around 1330 cm⁻¹ and 1150 cm⁻¹ is highly characteristic of the sulfonamide group.[5] The N-H stretching region will confirm the presence of both the primary amine and the secondary sulfonamide.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. Using an electrospray ionization (ESI) source in positive ion mode, the expected molecular ion peak would be the protonated molecule [M+H]⁺.
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Calculated Exact Mass: 228.0932 g/mol
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Expected [M+H]⁺: m/z 229.0999
Characterization Workflow
This diagram outlines the logical flow for the structural verification of the final compound.
Caption: Logical workflow for the characterization of the synthesized product.
Safety Considerations
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4-Methylbenzenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Causes severe skin burns and eye damage.[8] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
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1,3-Diaminopropane: Corrosive and flammable.[1] Can cause severe skin and eye irritation. Handle in a fume hood.
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Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.
Conclusion
This guide presents a reliable and well-rationalized method for the synthesis of N-(3-aminopropyl)-4-methylbenzenesulfonamide. The protocol is designed to be high-yielding by controlling reaction selectivity through the use of excess amine, which also functions as an internal base. The comprehensive characterization plan, employing NMR, IR, and MS, provides a robust framework for verifying the structure and purity of the final product. This molecule, with its versatile functional groups, is a valuable intermediate for further synthetic transformations in pharmaceutical and materials research.
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